

InChIKey PUAUJIPHHQUZGF-UHFFFAOYSA-N research

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An In-Depth Technical Guide on Osimertinib (InChIKey: PUAUJIPHHQUZGF-UHFFFAOYSA-N)

Introduction

The InChIKey PUAUJIPHHQUZGF-UHFFFAOYSA-N identifies Osimertinib, a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2]} Marketed as Tagrisso®, Osimertinib represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).^{[2][3]} It was specifically designed to be highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.^{[1][4][5][6]} A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable safety profile.^{[3][7]}

Mechanism of Action

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting mutant forms of the EGFR.^[8] EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.^{[9][10][11]} In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.^[12]

The core mechanism of Osimertinib involves the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[3][4][13][14] This irreversible binding blocks ATP from accessing the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways, primarily:[8]

- RAS/RAF/MEK/ERK (MAPK) Pathway: A critical pathway that regulates cell proliferation and division.[11][14][15]
- PI3K/AKT/mTOR Pathway: A major signaling cascade essential for cell growth, survival, and apoptosis inhibition.[8][11][14]

By effectively shutting down these signaling cascades in cancer cells harboring the target mutations, Osimertinib induces tumor regression.[3][14]

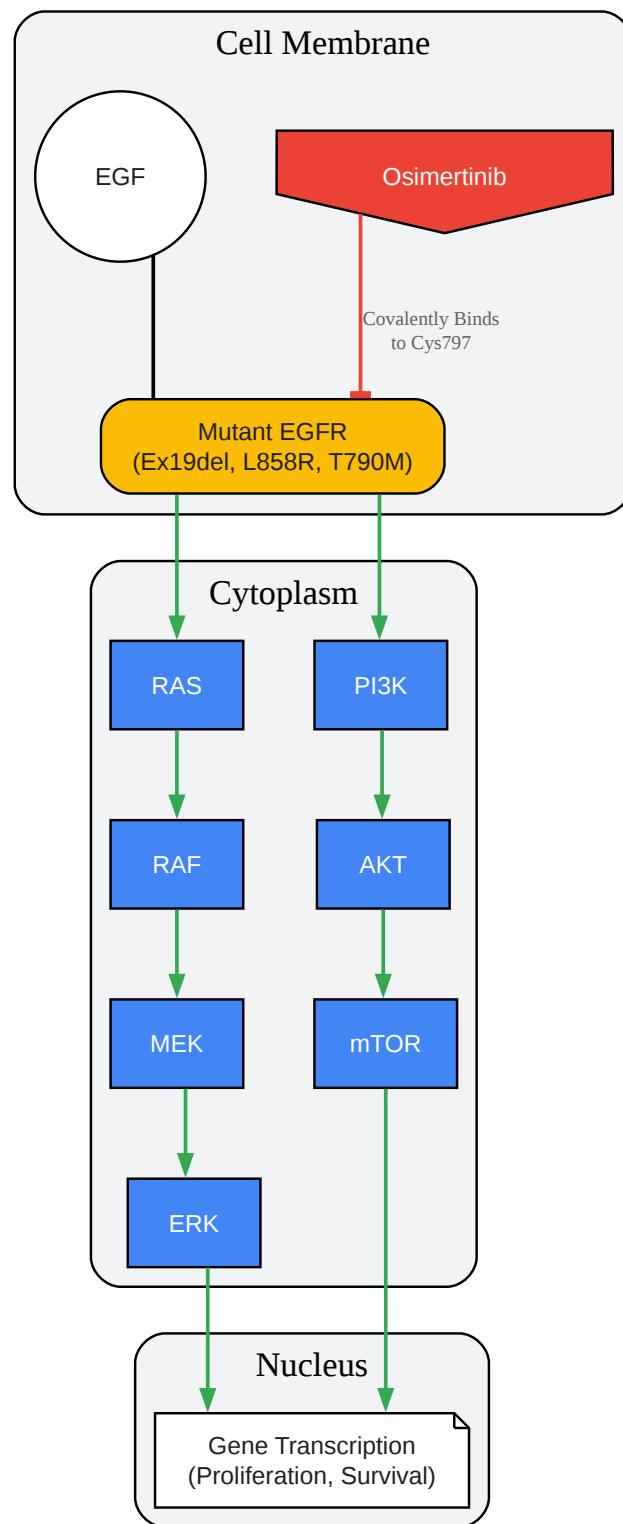


Diagram 1: Osimertinib Mechanism of Action

[Click to download full resolution via product page](#)**Caption:** EGFR signaling pathway and the inhibitory action of Osimertinib.

Quantitative Data

In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting a specific biological or biochemical function. Osimertinib demonstrates high potency against cell lines with EGFR sensitizing and T790M mutations, with significantly less activity against wild-type EGFR.

Cell Line	EGFR Mutation Status	Mean IC ₅₀ (nM)
PC-9	Exon 19 deletion	13 - 54
H3255	L858R	13 - 54
H1975	L858R + T790M	<15
PC-9VanR	Exon 19 del + T790M	<15
Wild-Type	No Mutation	480 - 1865

Data sourced from Cross et al.,
2014 and other preclinical
studies.[\[3\]](#)[\[16\]](#)

Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics with predictable absorption and elimination profiles.[\[2\]](#)

Parameter	Value	Reference
Median Time to Cmax (T _{max})	6 hours (range 3–24 hours)	[2] [7]
Estimated Mean Half-life (t _{1/2})	48 hours	[2] [7]
Oral Clearance (CL/F)	14.3 L/h	[2]
Metabolism	Primarily via CYP3A4 and CYP3A5	[2] [17]
Excretion	Feces (68%), Urine (14%)	[2]

Clinical Efficacy

Pivotal clinical trials have established the superior efficacy of Osimertinib in treating EGFR-mutated NSCLC.

Clinical Trial	Treatment Line	Patient Population	Comparator	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)
FLAURA	First-Line	EGFR-mutant (Ex19del or L858R)	Gefitinib or Erlotinib	18.9 months vs. 10.2 months	80% vs. 76%
AURA3	Second-Line	EGFR T790M-Positive	Platinum-Pemetrexed Chemo	10.1 months vs. 4.4 months	71% vs. 31%
LAURA	Post-CRT (Stage III)	Unresectable EGFR-mutant	Placebo	39.1 months vs. 5.6 months	Not Applicable
FLAURA2	First-Line	EGFR-mutant (Ex19del or L858R)	Osimertinib Monotherapy	25.5 months vs. 16.7 months	83% vs. 76%

Data sourced from publicly available results of the FLAURA, AURA3, LAURA, and FLAURA2 trials.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to Osimertinib inevitably develops.[1][5] These mechanisms are broadly classified as EGFR-dependent (on-target) or EGFR-independent (off-target).[5][6]

- On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S.[4][6][23] This mutation substitutes the cysteine residue at position 797 with a serine, preventing the covalent bond formation required for Osimertinib's irreversible inhibition.[23][24] The allelic context of this mutation relative to the T790M mutation is critical:
 - In-cis: If C797S and T790M are on the same allele, the tumor becomes resistant to all generations of EGFR TKIs.[25][26]
 - In-trans: If C797S and T790M are on different alleles, the tumor may respond to a combination of first- and third-generation TKIs.[25][26]
- Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1] Common examples include:
 - MET Amplification[4]
 - HER2 Amplification[4]
 - Activation of the RAS-MAPK or PI3K pathways through other mutations (e.g., KRAS, PIK3CA).[1][4]
 - Histologic transformation (e.g., to small cell lung cancer).[1]

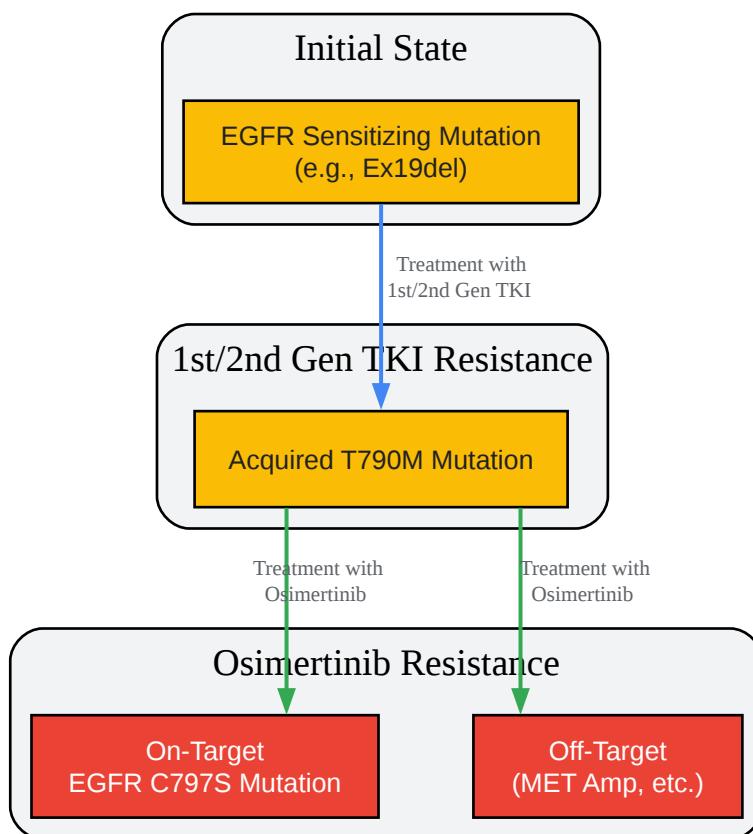


Diagram 2: Evolution of EGFR TKI Resistance

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Caption: Common pathways to Osimertinib resistance in NSCLC.

Key Experimental Protocols

The characterization of Osimertinib's activity relies on standardized in vitro and in vivo assays.

In Vitro Cell Viability Assay (IC₅₀ Determination)

This assay quantifies the cytotoxic effect of Osimertinib on cancer cell proliferation.

- Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) into 96-well plates at a density of 3,000-5,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[13]

- Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Typical final concentrations range from 0.1 nM to 10 μ M. Remove the existing medium and add 100 μ L of the medium containing the various drug concentrations. Include a vehicle-only control (e.g., DMSO).[13]
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[13]
- Viability Measurement: Use a commercial cell viability reagent such as CellTiter-Glo®. Add the reagent to each well according to the manufacturer's protocol. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[13][27]
- Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (set as 100% viability) and plot the percentage of cell viability against the logarithm of Osimertinib concentration to calculate the IC₅₀ value using non-linear regression.[13]

Western Blotting for Pathway Analysis

This technique assesses the effect of Osimertinib on the phosphorylation status of key signaling proteins.

- Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Osimertinib (e.g., 100 nM) for 2-6 hours. Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[13]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF membrane.[13][21]
- Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., GAPDH).[13][21]

- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[13]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of Osimertinib in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5×10^6 H1975 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[21]
- Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[21]
- Drug Administration: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle daily via oral gavage.[21]
- Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length \times Width²)/2.[21]
- Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement and downstream effects.[21]

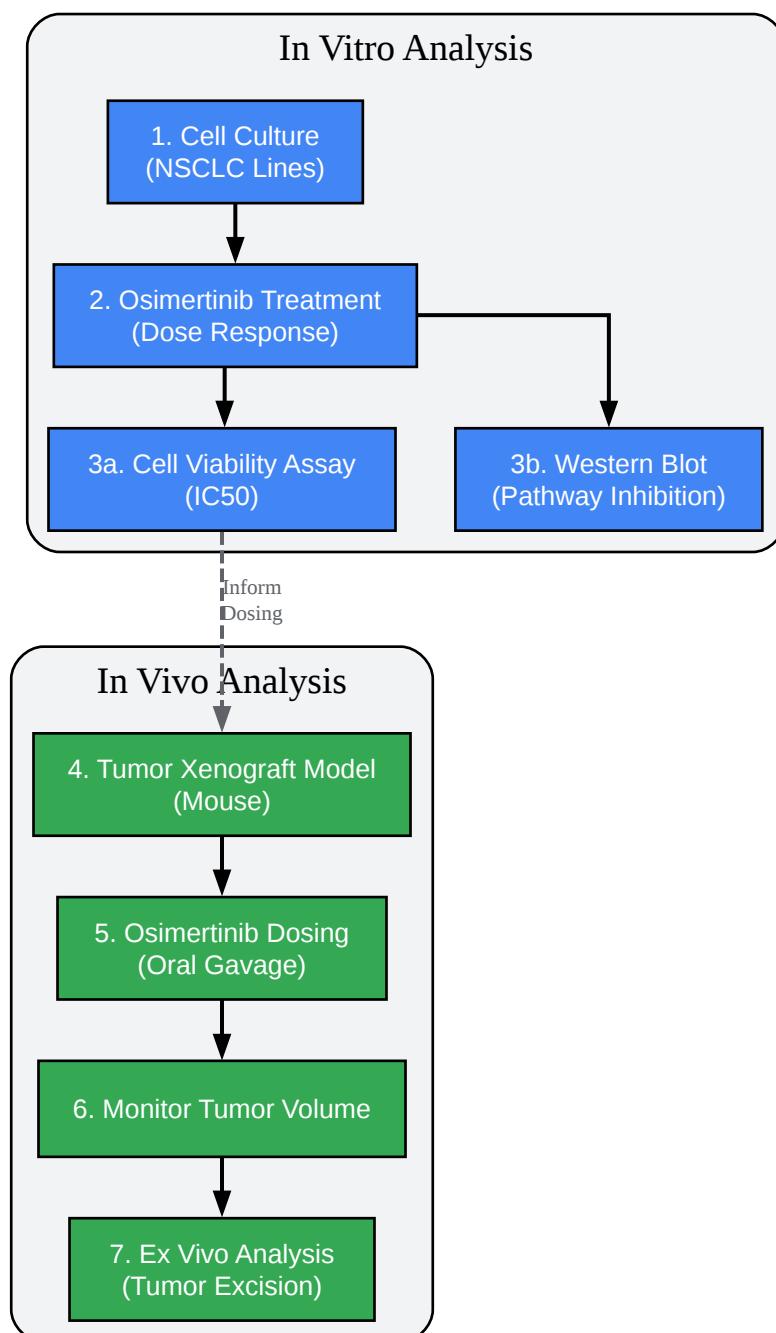


Diagram 3: Preclinical Efficacy Testing Workflow

[Click to download full resolution via product page](#)**Caption:** Typical workflow for evaluating the preclinical efficacy of Osimertinib.

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References

- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]
- 2. Osimertinib - Wikipedia [en.wikipedia.org]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 11. ClinPGx [clinpgrx.org]
- 12. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 17. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]

- 19. emjreviews.com [emjreviews.com]
- 20. snconnect.survivornet.com [snconnect.survivornet.com]
- 21. benchchem.com [benchchem.com]
- 22. targetedonc.com [targetedonc.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. wjpls.org [wjpls.org]
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